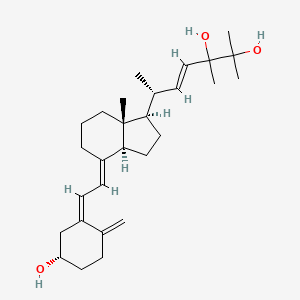

24, 25-Dihydroxy VD2

Vue d'ensemble

Description

24, 25-Dihydroxy VD2 is a hydroxylated metabolite of Vitamin D2 and a synthetic analog of Vitamin D .

Synthesis Analysis

This compound is synthesized through the hydroxylation of Vitamin D2 . The process of hydroxylation involves the addition of a hydroxyl group (-OH) to the Vitamin D2 molecule. This process is crucial for the biological activity of Vitamin D2 .Molecular Structure Analysis

The molecular formula of this compound is C28H44O3 . It has a molecular weight of 428.65 . The InChI code for this compound is 1S/C28H44O3/c1-19-9-12-23 (29)18-22 (19)11-10-21-8-7-16-27 (5)24 (13-14-25 (21)27)20 (2)15-17-28 (6,31)26 (3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+ .Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It has a molecular weight of 428.65 . The compound is stored at -20°C, protected from light, and stored under nitrogen .Applications De Recherche Scientifique

Vitamin D Status Assessment

A study by Berg et al. (2015) found that the ratio of serum 24,25-Dihydroxyvitamin D3 to 25-hydroxyvitamin D3, referred to as the vitamin D metabolite ratio (VMR), serves as a novel biomarker for vitamin D status. The VMR was negatively correlated with parathyroid hormone concentrations in both black and white participants, suggesting its potential in assessing vitamin D status across different racial groups (Berg et al., 2015).

Bone Health

Research indicates that 24,25-Dihydroxy Vitamin D2 plays a role in bone health. For instance, a study by Powe et al. (2011) suggested that vitamin D-binding protein modifies the relationship between vitamin D and bone mineral density, hinting at a complex interaction between vitamin D metabolites and bone health (Powe et al., 2011).

Muscle Function

Grady et al. (1991) conducted a randomized controlled trial to investigate the impact of 1,25-Dihydroxyvitamin D3 (a form of Vitamin D closely related to 24,25-Dihydroxy Vitamin D2) on muscle strength in elderly individuals, although they found no improvement in muscle strength with supplementation. This research highlights the interest in understanding how different forms of Vitamin D influence muscle function, even if direct applications of 24,25-Dihydroxy Vitamin D2 weren't the focus (Grady et al., 1991).

Regulation of Calcium Metabolism

Kanis et al. (1978) investigated the effects of small doses of 24,25-dihydroxycholecalciferol on calcium metabolism, showing its potential to increase intestinal absorption of calcium without increasing plasma or urinary calcium concentrations. This suggests 24,25-Dihydroxy Vitamin D2 might regulate skeletal metabolism in humans, offering a therapeutic avenue for managing calcium-related disorders (Kanis et al., 1978).

Safety and Hazards

Orientations Futures

The 24,25-dihydroxyvitamin D [24,25 (OH) 2 D] and vitamin D metabolite ratio (VMR), i.e., the ratio of 24,25 (OH) 2 D to 25-hydroxyvitamin D [25 (OH)D], have emerged as biomarkers of vitamin D level . These biomarkers have shown potential for the detection of metabolic bone disorder (MBD) in patients with chronic kidney disease (CKD) .

Mécanisme D'action

Target of Action

The primary target of 24,25-Dihydroxy Vitamin D2 is the cytochrome P450 enzyme, 25-hydroxyvitamin D-24-hydroxylase (24-OHase) . This enzyme resides in the mitochondrial membrane and plays a key role in the catabolic breakdown of the active form of vitamin D . It is also suggested that 24,25-Dihydroxy Vitamin D2 plays a key role in the developmental regulation of intramembranous bone formation .

Mode of Action

24,25-Dihydroxy Vitamin D2 interacts with its target, the 24-OHase enzyme, by catalyzing the addition of a hydroxyl group on carbon 24 of the vitamin D secosteroid backbone . When the substrate is the active form of vitamin D, this leads to the production of 1,24,25-trihydroxyvitamin D, the initial reactant in the 24-oxydation pathway that leads to metabolite inactivation .

Biochemical Pathways

The biochemical pathway affected by 24,25-Dihydroxy Vitamin D2 involves successive hydroxylation/oxidation reactions at carbons 24 and 23, followed by cleavage of the secosteroid at the C-23/C-24 bond and subsequent oxidation of the cleaved product to calcitroic acid . This pathway is part of the larger vitamin D metabolism process, which is critical for maintaining calcium homeostasis .

Pharmacokinetics

The pharmacokinetics of 24,25-Dihydroxy Vitamin D2 involves its production from the major circulating metabolite of vitamin D, 25-hydroxyvitamin D (25(OH)D), primarily in the liver . 25(OH)D represents the main body reservoir and transport form of vitamin D, being stored in adipose tissue and tightly bound by a transport protein while in circulation .

Result of Action

The action of 24,25-Dihydroxy Vitamin D2 results in the production of 1,24,25-trihydroxyvitamin D, leading to the inactivation of the active form of vitamin D . This is part of a feedback loop to prevent a sustained production of the active form of vitamin D that would lead to hypercalcemia . It is also suggested that a complete absence of vitamin D metabolites hydroxylated at position 24 during embryogenesis leads to abnormal bone structure .

Action Environment

The action of 24,25-Dihydroxy Vitamin D2 is influenced by various environmental factors. For instance, the production and degradation of the active form of vitamin D needs to be tightly regulated to maintain mineral homeostasis . Hypocalcemia results in increased production of the active form of vitamin D, which is secondary to increased parathyroid hormone (PTH) . The expression and activity of the 1α-OHase enzyme, which produces the active form of vitamin D, is controlled in a classic feedback loop to prevent hypercalcemia .

Analyse Biochimique

Biochemical Properties

24, 25-Dihydroxy VD2 is involved in several biochemical reactions, primarily related to calcium and phosphorus homeostasis. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 25-hydroxyvitamin D-1α-hydroxylase, which is responsible for converting 25-hydroxyvitamin D to its active form, 1α,25-dihydroxyvitamin D . Additionally, this compound interacts with the enzyme 25-hydroxyvitamin D-24-hydroxylase, which catalyzes the hydroxylation of 25-hydroxyvitamin D at the 24th position . These interactions are crucial for maintaining the balance of active and inactive forms of Vitamin D in the body.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of calcium and phosphorus absorption in intestinal cells, mobilization of calcium from bones, and renal reabsorption of these minerals . These effects are mediated through its interaction with the Vitamin D receptor (VDR), which is involved in the transcriptional regulation of target genes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, this compound forms a complex that interacts with specific DNA sequences, leading to the transcriptional activation or repression of target genes . This process is essential for the regulation of calcium and phosphorus homeostasis. Additionally, this compound can inhibit or activate various enzymes involved in Vitamin D metabolism, further influencing its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at -20°C, protected from light, and stored under nitrogen . Its activity can decrease over time, especially when exposed to light or higher temperatures. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on calcium and phosphorus metabolism, although its potency may diminish with prolonged storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively regulate calcium and phosphorus homeostasis without causing adverse effects. At higher doses, it may lead to toxic effects such as hypercalcemia and hyperphosphatemia . Studies in hypophosphatemic mice have shown that this compound can increase bone formation in a dose-dependent manner without inducing excessive bone resorption . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to Vitamin D metabolism. It is synthesized from 25-hydroxyvitamin D through the action of 25-hydroxyvitamin D-24-hydroxylase . This enzyme catalyzes the hydroxylation of 25-hydroxyvitamin D at the 24th position, leading to the formation of this compound. This compound can further undergo metabolic transformations, including hydroxylation and oxidation, to produce other metabolites such as 1,24,25-trihydroxyvitamin D . These metabolic pathways are essential for maintaining the balance of active and inactive forms of Vitamin D in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily transported in the bloodstream bound to Vitamin D binding protein (DBP) and, to a lesser extent, albumin . Within cells, it can interact with intracellular transporters that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues are influenced by its binding affinity to these transporters and proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it interacts with enzymes involved in Vitamin D metabolism . The targeting of this compound to specific cellular compartments is mediated by post-translational modifications and targeting signals that direct it to the mitochondria . This localization is essential for its role in regulating calcium and phosphorus homeostasis and other cellular processes.

Propriétés

IUPAC Name |

(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-LLWYEHBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735363 | |

| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58050-55-8 | |

| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the research presented in this paper regarding 24,25-Dihydroxy Vitamin D2?

A1: This paper [] focuses on the isolation and identification of 24,25-Dihydroxy Vitamin D2 using a specific technique: perfusion of rat kidneys. While the paper doesn't delve into the detailed properties and functions of this compound, it highlights the successful isolation and identification of this vitamin D2 metabolite using a biological model. This isolation paved the way for further research into its metabolic pathways and potential biological roles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)

![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)

![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)

![Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate](/img/structure/B1530354.png)